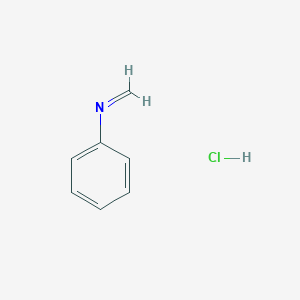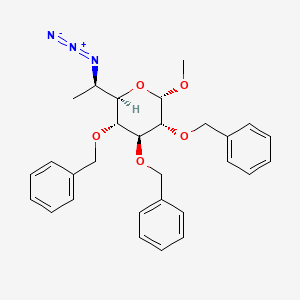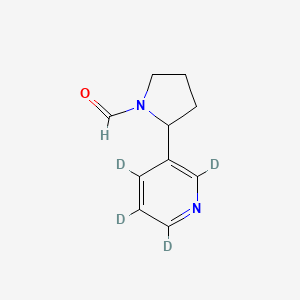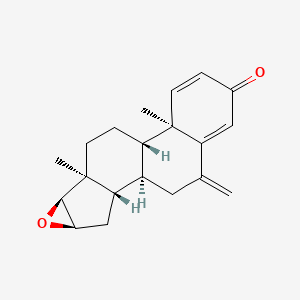
16alpha,17alpha-Epoxy Exemestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16alpha,17alpha-Epoxy Exemestane: is a synthetic steroidal compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is a derivative of exemestane, which is an aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer . The compound is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, which distinguishes it from other related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17alpha-Epoxy Exemestane typically involves the epoxidation of exemestane. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under controlled conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 16alpha,17alpha-Epoxy Exemestane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy group, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 16alpha,17alpha-Epoxy Exemestane is used as a reference compound for studying the reactivity of epoxy steroids. It serves as a model for understanding the behavior of similar compounds under various conditions.
Biology: In biological research, the compound is used to study the effects of epoxy steroids on cellular processes. It is particularly valuable in investigating the role of epoxides in modulating enzyme activity and gene expression.
Medicine: In medicine, this compound is explored for its potential therapeutic applications beyond breast cancer treatment. Research is ongoing to determine its efficacy in other hormone-related conditions.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a standard for quality control in the production of exemestane derivatives.
Wirkmechanismus
The mechanism of action of 16alpha,17alpha-Epoxy Exemestane involves the inhibition of the aromatase enzyme, similar to exemestane . Aromatase is responsible for converting androgens to estrogens, and its inhibition leads to reduced estrogen levels in the body. This is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The epoxy group may enhance the binding affinity and specificity of the compound to the enzyme, leading to more effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: Another aromatase inhibitor, but non-steroidal.
Letrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Comparison: 16alpha,17alpha-Epoxy Exemestane is unique due to the presence of the epoxy group, which may confer additional properties such as increased stability or altered reactivity. Compared to non-steroidal inhibitors like anastrozole and letrozole, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and side effects.
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |
InChI |
InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
XQGMPUHQJVTHLE-LBGSKTDKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C |
Kanonische SMILES |
CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
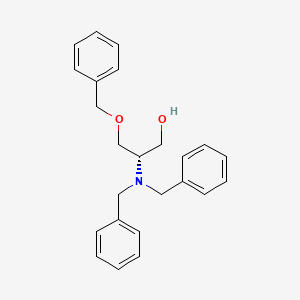
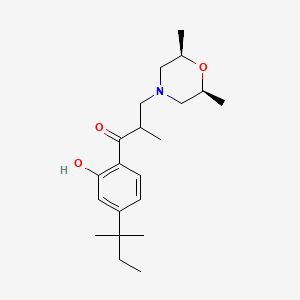

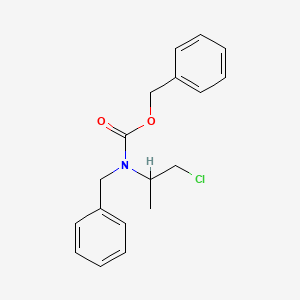
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
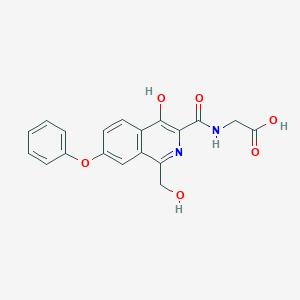

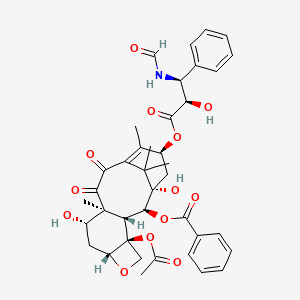

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
